Ripk1-IN-15
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Overview
Description
Ripk1-IN-15 is a small-molecule inhibitor targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, playing a significant role in various diseases, including autoimmune, inflammatory, neurodegenerative, ischemic, and acute conditions . This compound has shown potential in preclinical models and clinical trials, demonstrating safety and efficacy in modulating RIPK1 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ripk1-IN-15 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted aromatic compound, followed by various functional group transformations such as halogenation, nitration, and reduction. The final step involves coupling the intermediate with a suitable amine or other nucleophilic reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ripk1-IN-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ripk1-IN-15 has a wide range of scientific research applications, including:
Mechanism of Action
Ripk1-IN-15 exerts its effects by selectively inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways involved in cell death and inflammation. The molecular targets of this compound include the kinase domain of RIPK1, which is crucial for its activation and function . By inhibiting RIPK1, this compound modulates the balance between pro-survival and pro-death signals, ultimately reducing inflammation and cell death .
Comparison with Similar Compounds
Ripk1-IN-15 is unique compared to other RIPK1 inhibitors due to its high selectivity and potency. Similar compounds include:
Necrostatin-1 (Nec-1): A well-known RIPK1 inhibitor with lower selectivity and potency compared to this compound.
Compound 4-155: A novel RIPK1 inhibitor with higher activity than Nec-1 but still less potent than this compound.
GSK’547: Another RIPK1 inhibitor with different structural features and moderate potency.
This compound stands out due to its superior efficacy and safety profile, making it a promising candidate for further development and clinical applications .
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(3-phenoxyazetidin-1-yl)-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]methanone |
InChI |
InChI=1S/C19H19N3O2/c23-19(21-13-17(14-21)24-16-9-5-2-6-10-16)22-18(11-12-20-22)15-7-3-1-4-8-15/h1-10,12,17-18H,11,13-14H2/t18-/m0/s1 |
InChI Key |
KXQXEBXTVDNFGS-SFHVURJKSA-N |
Isomeric SMILES |
C1C=NN([C@@H]1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CC=CC=C4 |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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